2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a pyrimidinone core (6-oxo-1,6-dihydropyrimidin-2-yl) substituted at position 5 with a 4-ethoxybenzenesulfonyl group and at position 2 with a sulfanyl bridge to an acetamide moiety. The acetamide is further functionalized with a 3-fluoro-4-methylphenyl group. The fluoromethylphenyl substituent may improve metabolic stability and target affinity through hydrophobic and halogen-bonding interactions . Such structural features are common in kinase inhibitors or antimicrobial agents, though specific therapeutic applications require further validation.
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-30-15-6-8-16(9-7-15)32(28,29)18-11-23-21(25-20(18)27)31-12-19(26)24-14-5-4-13(2)17(22)10-14/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKWZHVNJKJUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Analysis:
- Sulfonyl Group Variations : The target compound’s 4-ethoxybenzenesulfonyl group provides greater steric bulk and electron-donating capacity compared to the 4-ethylphenylsulfonyl group in ’s analog. This may improve solubility and target engagement in hydrophobic environments .
- Acetamide Modifications : The 3-fluoro-4-methylphenyl group in the target compound offers a balance of hydrophobic and halogen interactions, contrasting with the polar 2,4-dimethoxyphenyl () and simpler 3-fluorophenyl (). The methyl group in the target compound may reduce oxidative metabolism compared to methoxy groups .
- Pyrimidinone Core: ’s compound lacks the sulfonyl group but includes alkyl substituents (5-ethyl, 6-methyl), likely increasing lipophilicity and altering binding kinetics .
Hypothetical Pharmacological and Physicochemical Properties
Table 2: Inferred Property Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
